3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid is a synthetic organic compound that features an indole ring, a trifluorobutanoylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid typically involves multiple steps, starting with the preparation of the indole ring system. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. The trifluorobutanoylamino group is then introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Finally, the propanoic acid moiety is added through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The trifluorobutanoylamino group can be reduced to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled temperatures.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The trifluorobutanoylamino group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
3-(1H-indol-3-yl)propanoic acid: Lacks the trifluorobutanoylamino group, resulting in different chemical and biological properties.
N-(4,4,4-trifluorobutanoyl)tryptophan: Contains a similar trifluorobutanoylamino group but differs in the overall structure.
Uniqueness
3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid is unique due to the presence of both the indole ring and the trifluorobutanoylamino group, which confer distinct chemical reactivity and biological activity. The trifluorobutanoylamino group enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(4,4,4-trifluorobutanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)6-5-13(21)20-12(14(22)23)7-9-8-19-11-4-2-1-3-10(9)11/h1-4,8,12,19H,5-7H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCKCKMQNGLPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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